1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H14O2 It is a derivative of propiophenone, featuring a hydroxy group and two methyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation of 4-hydroxy-2,5-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 1-(4-hydroxy-2,5-dimethylphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one: Similar structure but with the hydroxy group in a different position.
1-(3-Hydroxy-4,5-dimethylphenyl)propan-1-one: Another positional isomer with different chemical properties.
Uniqueness
1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one is unique due to the specific positioning of the hydroxy and methyl groups, which influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4-hydroxy-2,5-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2/c1-4-10(12)9-5-8(3)11(13)6-7(9)2/h5-6,13H,4H2,1-3H3 |
InChI Key |
VRPXTUUKTDSUDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.